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Compound of Interest

(R)-(4-Bromophenyl)
Compound Name:
(phenyl)methanamine

Cat. No. 88116889

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine that serves as a
valuable building block in the asymmetric synthesis of complex pharmaceutical molecules. Its
stereodefined structure is of paramount importance for the biological activity and safety profile
of the final active pharmaceutical ingredient (API). This document provides detailed application
notes and protocols for the use of (R)-(4--Bromophenyl)(phenyl)methanamine in
pharmaceutical synthesis, with a primary focus on its role as a key intermediate in the
synthesis of analogues of second-generation antihistamines, drawing a parallel to the well-
documented use of its chloro-analogue in the synthesis of Levocetirizine.

Physicochemical Properties
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Property Value

Molecular Formula C13H12BrN

Molecular Weight 262.15 g/mol

CAS Number 220441-81-6

Appearance Neat olil

Purity =95%

Storage Inert atmosphere, room temperature

Primary Application: Synthesis of a Levocetirizine
Analogue

The most prominent application of (R)-(4-Bromophenyl)(phenyl)methanamine is as a key
chiral precursor in the synthesis of bromo-analogues of Levocetirizine. Levocetirizine is the
active (R)-enantiomer of cetirizine, a potent and selective histamine H1 receptor antagonist.
The pharmacological activity resides in the (R)-enantiomer, making the stereoselective
synthesis critical. Patent literature suggests that halogenated phenyl groups, including bromo-
substituted ones, can be incorporated into the final structure, indicating the utility of (R)-(4-
Bromophenyl)(phenyl)methanamine in creating novel antihistaminic compounds.

The synthesis leverages the pre-existing stereocenter of (R)-(4-Bromophenyl)
(phenyl)methanamine, which is incorporated into the final drug molecule. This "chiral pool"
approach is highly efficient as it circumvents the need for a challenging asymmetric synthesis
step later in the synthetic sequence.

Synthetic Workflow

The overall synthetic pathway from (R)-(4-Bromophenyl)(phenyl)methanamine to a
Levocetirizine analogue can be visualized as a two-step process: first, the formation of the
chiral piperazine intermediate, followed by alkylation to yield the final API.
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Step 1: Piperazine Ring Formation Step 2: Alkylation

(R)-(4-Bromophenyl)(phenyl)methanamine ’ N,N-Bis(2-chloroethyl)amine derivative ’(R)—1-[(4-Bromuphenyl)phenylmelhy\]p\perazwne 2-(2-Chloroethoxy)acetic acid derivative

Cyclization Alkylation
4 A, A, A,

(R)-1-[(4-Bromophenyl)phenylmethyl]piperazine Levocetirizine Analogue (Bromo)
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¢ To cite this document: BenchChem. [Application of (R)-(4-Bromophenyl)
(phenyl)methanamine in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8116889#application-of-r-4-
bromophenyl-phenyl-methanamine-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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